(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate
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Overview
Description
Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of multicomponent reactions, which are efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate: Similar structure but with an acetate group instead of a but-2-enoate group.
1-[(1S,4S)-4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-yl]-3-isopropylurea: Contains a pyrazole ring with different substituents.
Uniqueness
Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (E)-4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(8(2)12-11-7)5-4-6-10(13)14-3/h4,6H,5H2,1-3H3,(H,11,12)/b6-4+ |
InChI Key |
ULZRQKWJCRNARJ-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C/C=C/C(=O)OC |
Canonical SMILES |
CC1=C(C(=NN1)C)CC=CC(=O)OC |
Origin of Product |
United States |
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